molecular formula C17H24N6O3 B11512213 2-({4-[(4-Ethoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)ethanol

2-({4-[(4-Ethoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)ethanol

Cat. No.: B11512213
M. Wt: 360.4 g/mol
InChI Key: SCBNNZXQNFDFJZ-UHFFFAOYSA-N
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Description

2-({4-[(4-Ethoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)ethanol is a complex organic compound characterized by its unique structure, which includes an ethoxyphenyl group, a morpholine ring, and a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(4-Ethoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)ethanol typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of cyanuric chloride with appropriate amines under controlled conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via nucleophilic aromatic substitution, where 4-ethoxyaniline reacts with the triazine core.

    Attachment of the Morpholine Ring: The morpholine ring is incorporated through a substitution reaction, where morpholine displaces a leaving group on the triazine ring.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the triazine ring or the ethoxyphenyl group, potentially leading to the formation of amine derivatives.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the triazine core, where various nucleophiles can replace existing substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for developing new therapeutic agents.

Medicine

The compound’s potential medicinal applications include its use as a precursor for developing drugs targeting specific enzymes or receptors. Its structure allows for modifications that can enhance its pharmacological properties.

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism by which 2-({4-[(4-Ethoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)ethanol exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-({4-[(4-Fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)ethanol
  • 2-({4-[(4-Methoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)ethanol

Uniqueness

Compared to similar compounds, 2-({4-[(4-Ethoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)ethanol is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with biological targets. This structural feature can enhance its solubility and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H24N6O3

Molecular Weight

360.4 g/mol

IUPAC Name

2-[[4-(4-ethoxyanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]ethanol

InChI

InChI=1S/C17H24N6O3/c1-2-26-14-5-3-13(4-6-14)19-16-20-15(18-7-10-24)21-17(22-16)23-8-11-25-12-9-23/h3-6,24H,2,7-12H2,1H3,(H2,18,19,20,21,22)

InChI Key

SCBNNZXQNFDFJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCO)N3CCOCC3

Origin of Product

United States

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